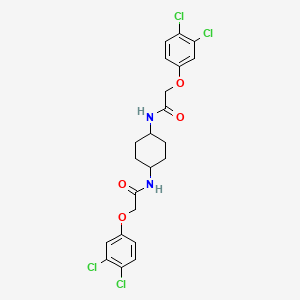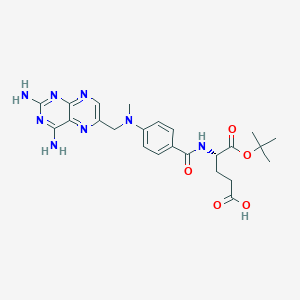
icFSP1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound icFSP1 is a member of the 3-phenylquinazoline class of compounds. It has been identified as a potent inducer of ferroptosis, a form of iron-dependent cell death characterized by the oxidative destruction of cellular membranes. This compound has shown significant potential in cancer therapy by sensitizing cancer cells to ferroptosis .
Preparation Methods
The synthesis of icFSP1 involves a small molecule library screen to identify potent ferroptosis inducers. The compound is derived from the 3-phenylquinazoline class, which is known for its ability to alter the activity of ferroptosis suppressor protein-1 (FSP1). The specific synthetic routes and reaction conditions for this compound have not been detailed in the available literature .
Chemical Reactions Analysis
icFSP1 primarily induces ferroptosis by triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not directly alter the activity or expression levels of ferroptosis suppressor protein-1 but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
Scientific Research Applications
icFSP1 has shown significant promise in various scientific research applications, particularly in cancer therapy. It has been demonstrated to strongly inhibit tumor growth in vivo by promoting phase separation of ferroptosis suppressor protein-1 and inducing ferroptosis in cancer cells .
Mechanism of Action
The mechanism of action of icFSP1 is based on triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not inhibit the enzyme activity of ferroptosis suppressor protein-1 directly but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
Comparison with Similar Compounds
icFSP1 is unique in its ability to induce ferroptosis through phase separation of ferroptosis suppressor protein-1. This mechanism of action distinguishes it from other ferroptosis inducers, such as iFSP1, which directly inhibit the enzyme activity of ferroptosis suppressor protein-1 . Other similar compounds include various ferroptosis inducers that target different pathways involved in ferroptosis, such as glutathione peroxidase 4 inhibitors and iron chelators .
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-16-27-21-8-6-5-7-20(21)26(31)29(16)19-11-9-18(10-12-19)28-24(30)15-17-13-22(32-2)25(34-4)23(14-17)33-3/h5-14H,15H2,1-4H3,(H,28,30) |
InChI Key |
QLTZGMMQMVZODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)






![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
